molecular formula C14H24O12 B1140247 Sucrose 6'-Acetate, Technical grade 80per cent CAS No. 936001-72-8

Sucrose 6'-Acetate, Technical grade 80per cent

Cat. No. B1140247
CAS RN: 936001-72-8
M. Wt: 384.33 g/mol
InChI Key: PAOSLUFSNSSXRZ-YOEPUIJWSA-N
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Description

Sucrose 6'-acetate, technical grade 80% (also known as SA-80) is a chemical compound that has a wide range of applications in the scientific and medical research fields. It is a monosaccharide derivative of sucrose and is used as a substrate for the synthesis of various natural products, as well as for the production of various pharmaceuticals, biochemicals, and other compounds. SA-80 is also used in the production of various polymers and other materials.

Scientific Research Applications

Enzymatic Synthesis and Biocatalysis

Sucrose 6'-acetate (S-6-a) is primarily recognized as a key intermediate in the synthesis of sucralose, a prominent sweetener. The enzymatic synthesis of S-6-a has been explored using various biocatalysts to enhance efficiency and selectivity. Fructosyltransferase from Aspergillus oryzae has been found to catalyze the synthesis of S-6-a, optimizing conditions like temperature, pH, and enzyme concentration for maximal yield (Han et al., 2011). Similarly, Candida rugosa lipase immobilized on sol–gel supports showed promising results in the regioselective synthesis of S-6-a, with surfactants like Tween 80 enhancing the yield significantly (Zhong et al., 2014). These enzymatic processes not only offer a green alternative to chemical synthesis but also ensure high regioselectivity and yield, making them suitable for industrial applications.

Analytical Method Development

Accurate quantification of sucrose acetates is crucial for process monitoring and quality control. A standard-free and sensitive method utilizing on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection (PAD) has been developed for the analysis of sucrose acetates in a crude 6-O-acetyl sucrose product. This method provides a reliable analytical approach for the synthesis, purification, and structural elucidation of sucrose acetates (Yan et al., 2016).

Physicochemical and Bioactive Properties

Sucrose 6'-acetate and its derivatives have been investigated for their physicochemical and bioactive properties. Technical-grade sugar esters prepared using solvent-free biocatalysis demonstrated not only excellent emulsification capabilities but also significant bioactivity. These esters were found to effectively inhibit gram-positive foodborne pathogens and display antitumor activity, highlighting their potential application in the food, cosmetic, personal care products, and pharmaceutical industries (Ye et al., 2016).

Purification and Optimization

Efficient purification methods are essential for obtaining high-purity S-6-a. Techniques like ion exchange chromatography have been optimized to achieve high recovery and purity, which are critical for downstream applications (Yi, 2002). Moreover, the optimization of reaction parameters in the enzymatic synthesis of sucrose esters in various solvent systems has been studied to maximize the yield of S-6-a, providing insights for large-scale production (Zhong et al., 2013).

Mechanism of Action

Target of Action

Sucrose 6’-Acetate, also known as [(2R,3R,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate, is a structural analog of the artificial sweetener sucralose . It is an intermediate and impurity in the manufacture of sucralose

Mode of Action

The mechanism of action of Sucrose 6’-Acetate was classified as clastogenic, which means it produces DNA strand breaks . This suggests that the compound interacts with DNA, leading to potential genotoxic effects .

Biochemical Pathways

It is known that sucrose is used as a raw material in the synthesis of sucrose 6’-acetate . This process involves a reaction with acetic ether in an ester exchange mode under the action of a solid acid catalyst or a solid acid catalyst adsorbed on a high molecular carrier .

Pharmacokinetics

Studies in a rodent model found that Sucrose 6’-Acetate is present in fecal samples with levels up to 10% relative to sucralose, suggesting that sucralose is also acetylated in the intestines . This indicates that the compound may undergo metabolism in the gastrointestinal tract.

Result of Action

Sucrose 6’-Acetate has been found to be genotoxic, as indicated by a high-throughput genotoxicity screening tool and a micronucleus test that detects cytogenetic damage . It significantly increased the expression of genes associated with inflammation, oxidative stress, and cancer, with the greatest expression for the metallothionein 1 G gene (MT1G) . Additionally, it impaired intestinal barrier integrity, as indicated by measurements of transepithelial electrical resistance (TEER) and permeability in human transverse colon epithelium .

Action Environment

The action of Sucrose 6’-Acetate can be influenced by environmental factors. For instance, the compound’s genotoxic effects might be exacerbated when present in high concentrations. The amount of Sucrose 6’-Acetate in a single daily sucralose-sweetened drink might far exceed the threshold of toxicological concern for genotoxicity (TTCgenotox) of 0.15 μg/person/day . This suggests that the compound’s action, efficacy, and stability can be influenced by its concentration in the environment.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sucrose 6'-Acetate, Technical grade 80% involves the acetylation of sucrose at the 6'-position using acetic anhydride as the acetylating agent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.", "Starting Materials": [ "Sucrose", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Dissolve sucrose in acetic anhydride", "Step 2: Add a small amount of catalyst (e.g. sulfuric acid) to the reaction mixture", "Step 3: Heat the reaction mixture under controlled conditions (e.g. 60-70°C) for a specific period of time", "Step 4: Cool the reaction mixture and add water to hydrolyze any unreacted acetic anhydride", "Step 5: Filter the mixture to remove any solid impurities", "Step 6: Purify the product by recrystallization or chromatography", "Step 7: Dry the product to obtain Sucrose 6'-Acetate, Technical grade 80%" ] }

CAS RN

936001-72-8

Molecular Formula

C14H24O12

Molecular Weight

384.33 g/mol

IUPAC Name

[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C14H24O12/c1-5(17)23-3-7-8(18)10(20)11(21)13(24-7)26-14(4-16)12(22)9(19)6(2-15)25-14/h6-13,15-16,18-22H,2-4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13?,14+/m1/s1

InChI Key

PAOSLUFSNSSXRZ-YOEPUIJWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

synonyms

β-D-Fructofuranosyl α-D-Galactopyranoside 6-Acetate; 

Origin of Product

United States

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